molecular formula C25H21ClFN5O3 B11477319 1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11477319
M. Wt: 493.9 g/mol
InChI Key: MBGFBZDNQVNICX-UHFFFAOYSA-N
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Description

1-(6-CHLOROPYRIDAZIN-3-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridin-6-one core, substituted with chloropyridazinyl, fluorophenylmethoxy, and methoxyphenyl groups. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

The synthesis of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloropyridazinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-(6-CHLOROPYRIDAZIN-3-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloropyridazinyl and fluorophenylmethoxy groups suggests potential binding to active sites, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include:

    2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile: Shares the chloropyridazinyl and fluorophenyl groups but differs in the core structure.

    1-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)-2-(4-cyclopropyl-3-fluorophenyl)ethan-1-one: Contains a piperazinyl group instead of the pyrazolo[3,4-b]pyridin-6-one core.

  • 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone : Features a different core structure but retains the chloropyridazinyl group.

These comparisons highlight the uniqueness of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE in terms of its core structure and functional groups.

Properties

Molecular Formula

C25H21ClFN5O3

Molecular Weight

493.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C25H21ClFN5O3/c1-14-24-17(12-23(33)28-25(24)32(31-14)22-10-9-21(26)29-30-22)15-7-8-19(20(11-15)34-2)35-13-16-5-3-4-6-18(16)27/h3-11,17H,12-13H2,1-2H3,(H,28,33)

InChI Key

MBGFBZDNQVNICX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)C5=NN=C(C=C5)Cl

Origin of Product

United States

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